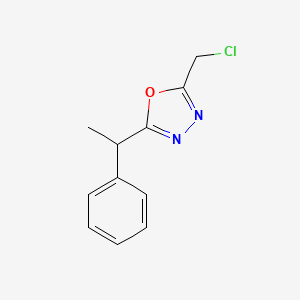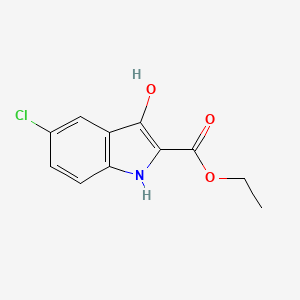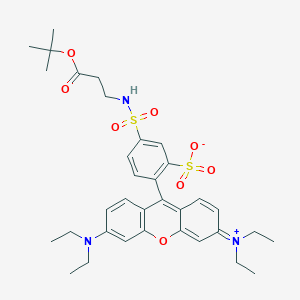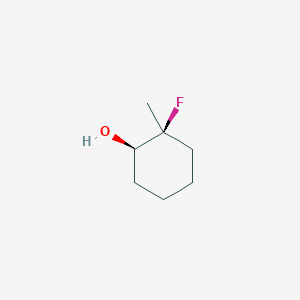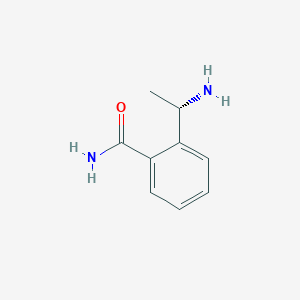![molecular formula C7H3ClFNO4S B12979199 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12979199.png)
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is a synthetic organic compound with the molecular formula C7H3ClFNO4S. This compound is notable for its unique structure, which includes a fluorine atom, a sulfonyl chloride group, and an oxazole ring. These functional groups make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride typically involves multiple steps:
Formation of the Oxazole Ring: The initial step often involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of an ortho-substituted aromatic compound with an appropriate reagent under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reagents introduce the fluorine atom selectively at the desired position.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the oxazole ring.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous bases like sodium hydroxide can be used to hydrolyze the sulfonyl chloride group.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, antibacterial, or anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein modification, leveraging its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride depends on its application:
Enzyme Inhibition: The sulfonyl chloride group can react with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This is particularly useful in designing enzyme inhibitors for therapeutic purposes.
Protein Modification: The compound can modify proteins by reacting with amino acid side chains, such as lysine or cysteine, altering protein function and activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride
- 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride
- 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride
Uniqueness
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of targeted pharmaceutical agents and specialized materials.
By understanding the detailed properties and applications of this compound, researchers can better leverage its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C7H3ClFNO4S |
|---|---|
Molecular Weight |
251.62 g/mol |
IUPAC Name |
6-fluoro-2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO4S/c8-15(12,13)6-2-4-5(1-3(6)9)14-7(11)10-4/h1-2H,(H,10,11) |
InChI Key |
QUFUWVLRRTYFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)Cl)F)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


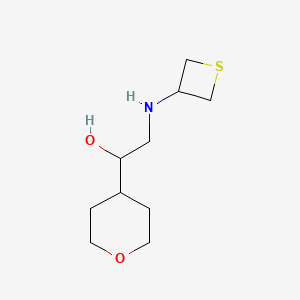
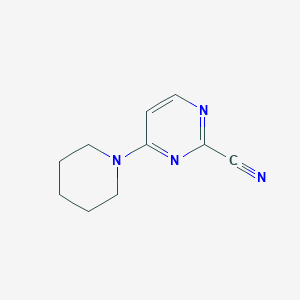
![Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12979125.png)
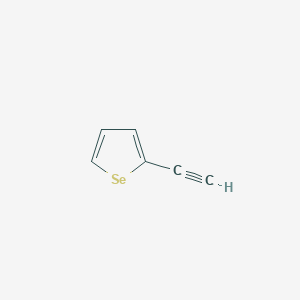
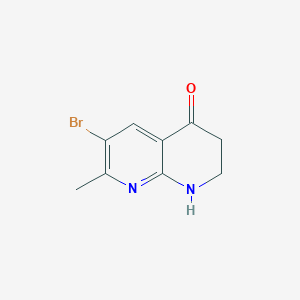
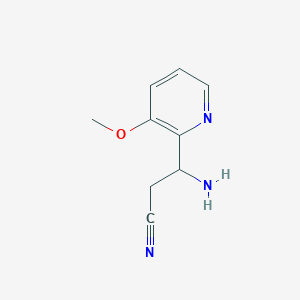

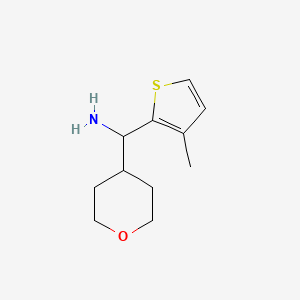
![2-Bromo-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12979159.png)
